molecular formula C7H5NO3 B064969 5-Hydroxybenzo[d]isoxazol-3(2H)-one CAS No. 178748-21-5

5-Hydroxybenzo[d]isoxazol-3(2H)-one

Cat. No. B064969
M. Wt: 151.12 g/mol
InChI Key: SEIYCEZOFVBLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxybenzo[d]isoxazol-3(2H)-one, also known as 5-HO-BDI, is a heterocyclic compound that has attracted significant scientific interest due to its potential applications in medicinal chemistry. It belongs to the class of isoxazole derivatives and has a molecular formula of C7H5NO3. In

Mechanism Of Action

The mechanism of action of 5-Hydroxybenzo[d]isoxazol-3(2H)-one is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Moreover, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Several studies have investigated the biochemical and physiological effects of 5-Hydroxybenzo[d]isoxazol-3(2H)-one. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. Moreover, it has been reported to protect against oxidative stress-induced cell damage and to enhance the activity of antioxidant enzymes such as SOD and CAT.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Hydroxybenzo[d]isoxazol-3(2H)-one in lab experiments is its relatively low toxicity. Moreover, it is readily available and can be synthesized using simple and inexpensive methods. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-Hydroxybenzo[d]isoxazol-3(2H)-one. One area of research is the development of novel synthetic methods to improve its yield and purity. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, there is a need for in vivo studies to investigate its pharmacokinetic properties and efficacy in animal models of disease. Finally, the potential use of 5-Hydroxybenzo[d]isoxazol-3(2H)-one as a therapeutic agent in humans warrants further investigation.

Synthesis Methods

The synthesis of 5-Hydroxybenzo[d]isoxazol-3(2H)-one can be achieved through various methods, including the reaction of 2,4-dihydroxybenzoic acid with hydroxylamine hydrochloride in the presence of sodium acetate, or the reaction of salicylic acid with hydroxylamine hydrochloride in the presence of acetic anhydride. Both methods involve the conversion of the starting materials to the corresponding isoxazole derivatives through a series of chemical reactions, including esterification, condensation, and cyclization.

Scientific Research Applications

5-Hydroxybenzo[d]isoxazol-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, it has been shown to possess anticancer properties, making it a potential candidate for cancer therapy.

properties

CAS RN

178748-21-5

Product Name

5-Hydroxybenzo[d]isoxazol-3(2H)-one

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-hydroxy-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H5NO3/c9-4-1-2-6-5(3-4)7(10)8-11-6/h1-3,9H,(H,8,10)

InChI Key

SEIYCEZOFVBLGP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C(=O)NO2

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NO2

synonyms

1,2-Benzisoxazol-3(2H)-one,5-hydroxy-(9CI)

Origin of Product

United States

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